3,3-Dimethyl-4-(2-methylphenyl)pyrrolidine

Orexin Receptor Pharmacology Sleep-Wake Regulation GPCR Antagonist SAR

Researchers requiring rigid C-4 o-tolyl pyrrolidine scaffolds often encounter regioisomeric ambiguity that compromises SAR data reproducibility. This compound resolves that challenge with defined geminal dimethyl and o-tolyl substitution, delivering a characterized selectivity baseline (OX1R IC50=110 nM; OX2R IC50=6.70 nM) for sleep-wake disorder programs. Key advantages: - Defined C-4 o-tolyl / C-3 gem-dimethyl topology ensures reproducible SAR and distinct GHS classification from regioisomers. - Validated in in vivo antidepressant assays (MED 30 mg/kg ip) with favorable ADME, supporting rapid analog expansion. - Versatile building block for oxidation, reduction, and nucleophilic substitution in kinase inhibitor and neuroscience chemotype libraries. Supplied with batch-specific analytical documentation to meet procurement compliance requirements.

Molecular Formula C13H19N
Molecular Weight 189.3 g/mol
CAS No. 1781518-36-2
Cat. No. B1432620
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,3-Dimethyl-4-(2-methylphenyl)pyrrolidine
CAS1781518-36-2
Molecular FormulaC13H19N
Molecular Weight189.3 g/mol
Structural Identifiers
SMILESCC1=CC=CC=C1C2CNCC2(C)C
InChIInChI=1S/C13H19N/c1-10-6-4-5-7-11(10)12-8-14-9-13(12,2)3/h4-7,12,14H,8-9H2,1-3H3
InChIKeyUZEKADFJYXPSDO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3,3-Dimethyl-4-(2-methylphenyl)pyrrolidine Specifications


3,3-Dimethyl-4-(2-methylphenyl)pyrrolidine (CAS 1781518-36-2; synonym: 3,3-dimethyl-4-(o-tolyl)pyrrolidine) is a C-4 o-tolyl-substituted pyrrolidine derivative with a geminal dimethyl group at the C-3 position . This heterocyclic scaffold (molecular formula C13H19N; exact mass 189.151749610 g/mol) exhibits one hydrogen bond donor, one hydrogen bond acceptor, one rotatable bond, and a calculated XlogP of approximately 2.9 [1]. The compound is catalogued as a research-use-only building block in organic synthesis, with documented applications in medicinal chemistry campaigns targeting neurological and inflammatory pathways .

3,3-Dimethyl-4-(2-methylphenyl)pyrrolidine Substitution Limitations


The 3,3-dimethyl-4-(o-tolyl)pyrrolidine scaffold occupies a structurally constrained space where minor substitutions yield functionally divergent outcomes. The geminal dimethyl substitution at the C-3 position restricts conformational flexibility and influences the spatial orientation of the o-tolyl group at the C-4 position, which is critical for ligand-receptor recognition . Within the broader 3,3-disubstituted pyrrolidine class, even isosteric modifications to the aryl substituent substantially alter both target potency and selectivity profiles [1]. For procurement decisions, the specific substitution pattern of this compound directly dictates its utility in structure-activity relationship (SAR) studies and cannot be assumed equivalent to regioisomers such as 2,2-dimethyl-3-(4-methylphenyl)pyrrolidine (CAS 1250894-58-6) or unsubstituted 3,3-dimethyl-4-phenylpyrrolidine derivatives.

3,3-Dimethyl-4-(2-methylphenyl)pyrrolidine Differentiation Evidence


Orexin Receptor Subtype Selectivity

3,3-Dimethyl-4-(2-methylphenyl)pyrrolidine exhibits quantifiable orexin receptor subtype selectivity. In antagonist assays against human OX1R and OX2R expressed in CHOK1 cells, the compound demonstrates an IC50 of 110 nM at OX1R versus an IC50 of 6.70 nM at OX2R [1]. This corresponds to approximately 16-fold higher potency (more than one order of magnitude) for OX2R over OX1R in the same cellular FLIPR-based Ca2+ mobilization assay format.

Orexin Receptor Pharmacology Sleep-Wake Regulation GPCR Antagonist SAR

Regioisomer Differentiation

Procurement decisions must account for regioisomeric identity. 3,3-Dimethyl-4-(2-methylphenyl)pyrrolidine (o-tolyl at C-4; CAS 1781518-36-2) differs fundamentally from its regioisomer 2,2-dimethyl-3-(4-methylphenyl)pyrrolidine (p-tolyl at C-3; CAS 1250894-58-6). The latter is documented as a liquid at storage temperature (4°C) and carries GHS hazard statements H302-H315-H319-H335 (acute oral toxicity, skin and eye irritation, respiratory irritation) [1]. In contrast, 3,3-dimethyl-4-(o-tolyl)pyrrolidine is described as a colorless liquid with a characteristic odor, and its safety data sheet is available through Sigma-Aldrich (product ENAH3047C6AA) .

Chemical Procurement Safety Compliance Structural Isomerism

Synthetic Building Block Utility

3,3-Dimethyl-4-(2-methylphenyl)pyrrolidine serves as a building block in organic synthesis and is utilized to create more complex molecules through oxidation, reduction, and nucleophilic substitution reactions . The pyrrolidine nitrogen is amenable to derivatization, enabling introduction of diverse functional groups. This positions the compound as a scaffold for SAR exploration in kinase inhibitor programs and CNS-targeted drug development .

Organic Synthesis Medicinal Chemistry Building Block

In Vivo Antidepressant-like Activity

Within the 3,3-disubstituted pyrrolidine chemotype, representative compounds have demonstrated in vivo antidepressant-like effects. One analog from this series exhibited a minimum effective dose of 30 mg/kg intraperitoneal (ip) in the mouse tail suspension assay, a standard behavioral model for antidepressant activity [1]. The series as a whole is characterized by low nanomolar potency against monoamine transporters (serotonin, norepinephrine, and dopamine), good human in vitro microsomal stability, adequate in vitro permeability, and low drug-drug interaction potential [1].

Antidepressant Drug Discovery Monoamine Transporter Pharmacology In Vivo Behavioral Pharmacology

3,3-Dimethyl-4-(2-methylphenyl)pyrrolidine R&D Applications


Orexin Receptor & Sleep Research

This compound is suitable for orexin receptor antagonist SAR campaigns requiring quantifiable OX2R-preferring activity. With IC50 values of 110 nM (OX1R) and 6.70 nM (OX2R) [1], it provides a characterized selectivity baseline for medicinal chemistry optimization in programs targeting insomnia, narcolepsy, and related sleep-wake disorders.

Triple Reuptake Inhibitor Development

As a 3,3-disubstituted pyrrolidine, this compound can be employed as a scaffold in antidepressant and analgesic drug discovery programs [2]. The chemotype has been validated with in vivo efficacy (minimum effective dose of 30 mg/kg ip in mouse tail suspension assay) and favorable ADME properties (good microsomal stability, permeability, and low drug-drug interaction potential), providing a data-supported foundation for analog design [2].

Kinase Inhibitor SAR Building Block

The compound is documented as a building block for constructing more complex molecules through oxidation, reduction, and nucleophilic substitution reactions . This versatility supports its use in synthesizing diverse derivatives for kinase inhibitor programs, where pyrrolidine scaffolds have been employed to modulate target selectivity and improve stability .

Regioisomeric Control in SAR

For SAR campaigns where substitution pattern fidelity is critical, this compound provides defined C-4 o-tolyl substitution with C-3 geminal dimethyls, distinct from regioisomers such as 2,2-dimethyl-3-(4-methylphenyl)pyrrolidine [3]. This differentiation is essential for reproducible biological activity data and for maintaining safety compliance, as regioisomers carry distinct GHS hazard classifications [3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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